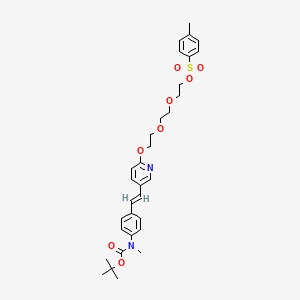

Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir

Übersicht

Beschreibung

AV-105 ist ein Vorläufer von Florbetapir, einer radiomarkierten Verbindung, die in der Positronen-Emissions-Tomographie (PET) zur Bildgebung eingesetzt wird. Es wurde speziell für die Bildgebung neurodegenerativer Erkrankungen des Gehirns, wie z. B. der Alzheimer-Krankheit, entwickelt. Die Verbindung ist ein Slyrylpyridin-Tosylat, das mit Fluor-18 radiomarkiert werden kann, um Florbetapir (18F) zu erzeugen .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von AV-105 beinhaltet die Verwendung eines primären Tosylats als aktiver Abgangsgruppe anstelle eines primären Mesylats. Diese Methode ist vorteilhaft, da das während der Radiofluorierungsreaktion entstandene Tosylat durch chromatographische Verfahren leicht vom radiomarkierten Bildgebungsprodukt entfernt werden kann .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird AV-105 durch Reaktion von Slyrylpyridin mit Tosylchlorid in Gegenwart einer Base hergestellt. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt. Das Produkt wird dann mittels chromatographischer Techniken gereinigt, um eine hochreine Verbindung zu erhalten .

Arten von Reaktionen:

Radiofluorierung: AV-105 wird radiofluoriert, um Florbetapir (18F) zu erzeugen. Diese Reaktion beinhaltet den Austausch der Tosylatgruppe gegen Fluor-18.

Substitutionsreaktionen: Die Tosylatgruppe in AV-105 kann unter geeigneten Bedingungen durch verschiedene Nukleophile substituiert werden.

Häufige Reagenzien und Bedingungen:

Radiofluorierung: Fluor-18, typischerweise in Form von Fluoridionen, wird als Reagenz verwendet.

Substitutionsreaktionen: Häufige Nukleophile sind Halogenide, Cyanide und Thiolate.

Hauptprodukte:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of AV-105 involves the use of a primary tosylate as an active leaving group instead of a primary mesylate. This method is beneficial because the tosylate generated during the radiofluorination reaction can be easily removed by chromatographic means from the radiolabeled imaging product .

Industrial Production Methods: In industrial settings, AV-105 is produced by reacting slyrylpyridine with tosyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using chromatographic techniques to obtain a high-purity compound .

Types of Reactions:

Radiofluorination: AV-105 undergoes radiofluorination to produce Florbetapir (18F). This reaction involves the substitution of the tosylate group with fluorine-18.

Substitution Reactions: The tosylate group in AV-105 can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Radiofluorination: Fluorine-18, typically in the form of fluoride ion, is used as the reagent.

Substitution Reactions: Common nucleophiles include halides, cyanides, and thiolates.

Major Products:

Florbetapir (18F): The primary product of the radiofluorination reaction, used for PET imaging.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir has shown potential as an anticancer agent. Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including:

- Breast Cancer : Research has demonstrated that derivatives can induce apoptosis in MCF-7 cells, with IC50 values indicating potent antiproliferative activity.

- Mechanism of Action :

- Induction of programmed cell death (apoptosis).

- Disruption of the cell cycle, particularly at the S phase.

A comparative study highlighted that certain derivatives achieved better inhibition rates than established treatments like Taxol, suggesting a strong potential for further development in cancer therapeutics .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, showing effectiveness against a range of bacterial strains:

- Inhibition of Pathogens : Preliminary results indicate activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and function, although specific pathways require further elucidation .

Case Study 1: Breast Cancer Treatment

In a controlled study on MCF-7 breast cancer cells:

- IC50 Value : Approximately 1.30 µM was recorded, showcasing the compound's potency compared to standard treatments.

- Mechanism : The compound was found to induce DNA damage and inhibit cyclin-dependent kinase activity, crucial for regulating the cell cycle .

Case Study 2: Antimicrobial Efficacy

A recent evaluation of antimicrobial activity involved testing against multiple bacterial strains:

- Results : The compound demonstrated significant inhibition zones in agar diffusion tests.

- Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of conventional antibiotics, suggesting its potential as an alternative treatment option .

Comparative Data Table

Wirkmechanismus

The mechanism of action of AV-105 involves its conversion to Florbetapir (18F) through radiofluorination. Florbetapir (18F) binds to amyloid plaques in the brain, which are characteristic of Alzheimer’s disease. The radiolabeled compound emits positrons, which are detected by PET scanners to produce detailed images of the brain .

Vergleich Mit ähnlichen Verbindungen

Florbetaben (18F): Another radiolabeled compound used for PET imaging of amyloid plaques.

Flutemetamol (18F): A radiolabeled compound similar to Florbetapir (18F) used for PET imaging.

Comparison: AV-105 is unique in its use of a tosylate group as the leaving group for radiofluorination, which offers advantages in terms of purification and yield. Compared to other similar compounds, AV-105 provides a more efficient and cleaner synthesis route for producing Florbetapir (18F) .

Biologische Aktivität

Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir is a compound related to florbetapir, a positron emission tomography (PET) imaging agent used primarily for detecting amyloid plaques in the brains of patients suspected of having Alzheimer’s disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and implications in clinical settings.

Overview of Florbetapir and Its Derivatives

Florbetapir (also known as F-18 AV-45) is a radiotracer that binds to amyloid-beta plaques, which are characteristic of Alzheimer’s disease. The compound's ability to visualize amyloid deposits has made it a valuable tool in both research and clinical diagnostics. The derivative this compound retains similar binding properties but may exhibit different pharmacokinetic profiles and biological activities due to modifications in its chemical structure.

The primary mechanism of action for florbetapir and its derivatives involves high-affinity binding to amyloid plaques in the brain. The binding affinity of florbetapir has been reported with a dissociation constant () of approximately 3.1 nM, indicating strong interactions with amyloid-beta aggregates . The modification in this compound could potentially enhance its specificity or alter its distribution within brain tissues.

Biological Activity and Efficacy

Research indicates that the biological activity of this compound is closely linked to its ability to visualize amyloid burden accurately. In clinical studies involving florbetapir PET imaging, significant correlations were found between amyloid positivity and cognitive decline over time in patients with mild cognitive impairment (MCI) and Alzheimer’s disease . This suggests that derivatives like this compound could play a crucial role in assessing disease progression.

Table 1: Summary of Clinical Findings on Florbetapir

| Study | Population | Findings |

|---|---|---|

| Choi et al. (2009) | AD Patients | Demonstrated high specificity for amyloid plaques |

| Wong et al. (2010) | MCI & AD | Correlation between florbetapir binding and cognitive decline |

| Clark et al. (2011) | Postmortem Analysis | Confirmed florbetapir's binding correlates with plaque load |

Case Studies

Several case studies highlight the utility of florbetapir in clinical settings. For instance, a multicenter phase 2 trial evaluated the performance characteristics of florbetapir PET in differentiating between AD, MCI, and healthy controls. Results indicated that 76% of AD patients were classified as amyloid-positive, compared to only 14% in healthy controls . This differentiation is critical for early diagnosis and therapeutic interventions.

Safety Profile

The safety profile of this compound remains an area for further investigation. Initial studies suggest that the compound exhibits minimal adverse effects; however, comprehensive toxicological assessments are necessary to establish its safety for widespread clinical use.

Future Directions

The ongoing research into the biological activity of this compound could lead to enhanced imaging techniques for early detection of Alzheimer’s disease. Moreover, understanding its pharmacokinetics and dynamics will be essential in optimizing dosage regimens and improving patient outcomes.

Eigenschaften

IUPAC Name |

2-[2-[2-[5-[(E)-2-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]ethenyl]pyridin-2-yl]oxyethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N2O8S/c1-25-6-15-29(16-7-25)43(36,37)41-23-21-39-19-18-38-20-22-40-30-17-12-27(24-33-30)9-8-26-10-13-28(14-11-26)34(5)31(35)42-32(2,3)4/h6-17,24H,18-23H2,1-5H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBUGPWBKWJULZ-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2=NC=C(C=C2)C=CC3=CC=C(C=C3)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2=NC=C(C=C2)/C=C/C3=CC=C(C=C3)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205550-99-7 | |

| Record name | Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1205550997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-2-(2-(2-(5-(4-(tert-butoxycarbonyl(methyl)amino)styryl)pyridin-2-yloxy)ethoxy)ethoxy)ethyl 4-methylbenzene sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEFLOURO-(P-TOLYLSULFONYLOXY)-N-BOC-FLORBETAPIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGK102X7LM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How efficient is the synthesis of 18F-AV-45 using AV-105?

A2: Research indicates that the automatic synthesis of 18F-AV-45 utilizing AV-105 as a precursor can achieve high efficiency. [] Optimization of synthesis parameters, such as the amount of AV-105 used, reaction temperature, and solvent, plays a crucial role in maximizing yield. One study demonstrated a radiochemical yield (RCP) of over 98% and an uncorrected synthesis efficiency of approximately 31.0% ± 2.8% under optimized conditions. [] These findings suggest that this method holds promise for producing 18F-AV-45 efficiently for clinical applications.

Q2: How does 18F-AV-45, synthesized from AV-105, aid in the diagnosis of Alzheimer’s Disease?

A3: 18F-AV-45, synthesized using AV-105 as a precursor, enables visualization of Aβ plaques in the brain through PET imaging. [] In a study involving patients with dementia, 18F-AV-45 PET/CT scans revealed positive Aβ protein deposition primarily in the gray matter of the brain in a subset of patients. [] This pattern of deposition aligns with AD diagnosis. The remaining patients displayed negative Aβ protein deposition, suggesting alternative dementia etiologies. [] Therefore, 18F-AV-45 imaging contributes valuable information for differential diagnosis in dementia cases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.